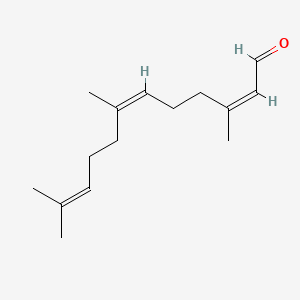
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- is an organic compound with the molecular formula C15H24O It is a colorless to pale yellow liquid with a spicy aromatic odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be synthesized through several methods. One common approach involves the extraction and purification from plant or fruit peel extracts, such as citrus fruits. The compound can be isolated using distillation and extraction techniques .
Industrial Production Methods
In industrial settings, the compound is often produced through chemical synthesis involving the reaction of isoprenoid precursors. The process typically includes steps such as condensation, cyclization, and oxidation to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or alcohols.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial properties.
Comparación Con Compuestos Similares
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be compared with other similar compounds, such as:
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-: Another isomer with different spatial arrangement of double bonds.
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,E)-: Another stereoisomer with distinct chemical properties.
Farnesol: An alcohol derivative with similar structural features but different functional groups .
These compounds share similar chemical backbones but differ in their functional groups and stereochemistry, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
3790-68-9 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9-,15-11- |
Clave InChI |
YHRUHBBTQZKMEX-FBXUGWQNSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\C=O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




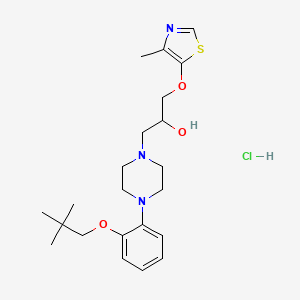
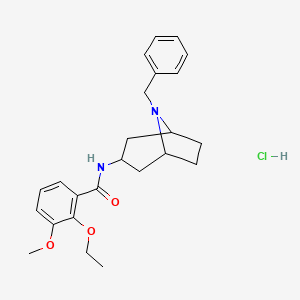
![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)
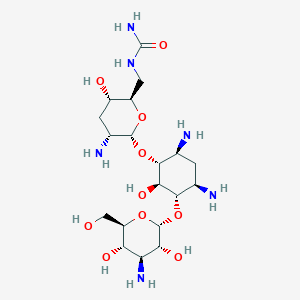


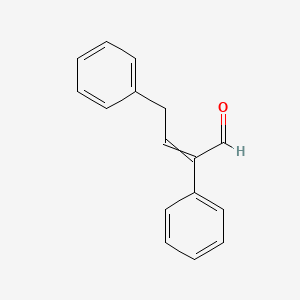

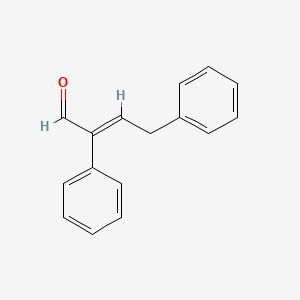
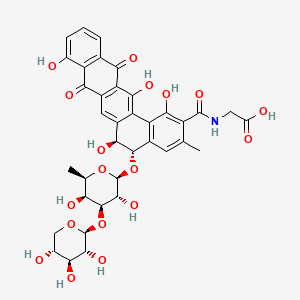

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
